

Tracking Endocytosis with Texas Red DHPE: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. The ability to accurately track and quantify endocytosis is crucial for understanding a wide range of biological processes and for the development of novel therapeutics that target cellular uptake pathways.

Texas Red™ DHPE (N-(Texas Red™ sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid that serves as an excellent probe for monitoring endocytosis.^[1] This lipophilic dye readily inserts into the outer leaflet of the plasma membrane, and its internalization can be tracked over time using fluorescence microscopy, providing a quantitative measure of endocytic activity.

This application note provides a detailed step-by-step guide for tracking endocytosis in live cells using **Texas Red DHPE**. It includes protocols for cell preparation, labeling, induction of endocytosis, and image acquisition, as well as guidelines for data analysis and visualization.

Principle of the Assay

The assay is based on the labeling of the plasma membrane with **Texas Red DHPE**. This fluorescent lipid analogue incorporates into the cell membrane, resulting in a bright and uniform fluorescent signal at the cell periphery. Upon induction of endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. These endocytic vesicles

carry the **Texas Red DHPE** probe into the cell. The internalization of the fluorescent probe can be visualized and quantified as the appearance of fluorescent puncta within the cytoplasm and a corresponding decrease in fluorescence at the plasma membrane over time.

Materials and Reagents

- Texas Red™ DHPE (e.g., Thermo Fisher Scientific, Cat. No. T1395MP)
- Adherent mammalian cell line of choice (e.g., HeLa, COS-7, CHO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
- Reagent for inducing endocytosis (optional, e.g., phorbol 12-myristate 13-acetate (PMA), growth factors, or hypertonic sucrose solution)
- Glass-bottom imaging dishes or coverslips
- Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Texas Red.

Experimental Protocols

Cell Preparation

- Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluence on the day of the experiment.
- Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

Labeling of Plasma Membrane with Texas Red DHPE

- Prepare Staining Solution:
 - Prepare a stock solution of **Texas Red DHPE** in a suitable organic solvent like DMSO or ethanol at a concentration of 1-5 mM.

- On the day of the experiment, dilute the **Texas Red DHPE** stock solution in pre-warmed (37°C) live-cell imaging solution to a final working concentration of 1-5 μ M. The optimal concentration may vary depending on the cell type and should be determined empirically.
- Cell Labeling:
 - Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
 - Add the **Texas Red DHPE** staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. The optimal incubation time should be minimized to ensure specific labeling of the plasma membrane.
- Washing:
 - Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unincorporated dye. After the final wash, add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

Induction and Tracking of Endocytosis

- Baseline Imaging:
 - Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).
 - Acquire initial images of the labeled cells to establish the baseline fluorescence at the plasma membrane (Time 0).
- Induction of Endocytosis (Optional):
 - To study stimulated endocytosis, add the inducing agent (e.g., PMA at 100-200 nM) to the imaging medium.
 - For constitutive endocytosis, no inducing agent is needed.
- Time-Lapse Imaging:

- Immediately after adding the inducing agent (or after baseline imaging for constitutive endocytosis), begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes, or as experimentally determined.
- Use the appropriate filter set for Texas Red (Excitation/Emission: ~582/601 nm).[\[1\]](#)

Image Acquisition and Settings

- Microscope: A confocal or widefield fluorescence microscope equipped for live-cell imaging is recommended.
- Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.
- Excitation/Emission: Use a filter set appropriate for Texas Red, such as a TRITC or Texas Red filter set.
- Image Acquisition Settings:
 - Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and the shortest possible exposure times that provide a good signal-to-noise ratio.
 - Acquire images at a single focal plane through the center of the cells to visualize both the plasma membrane and intracellular vesicles.

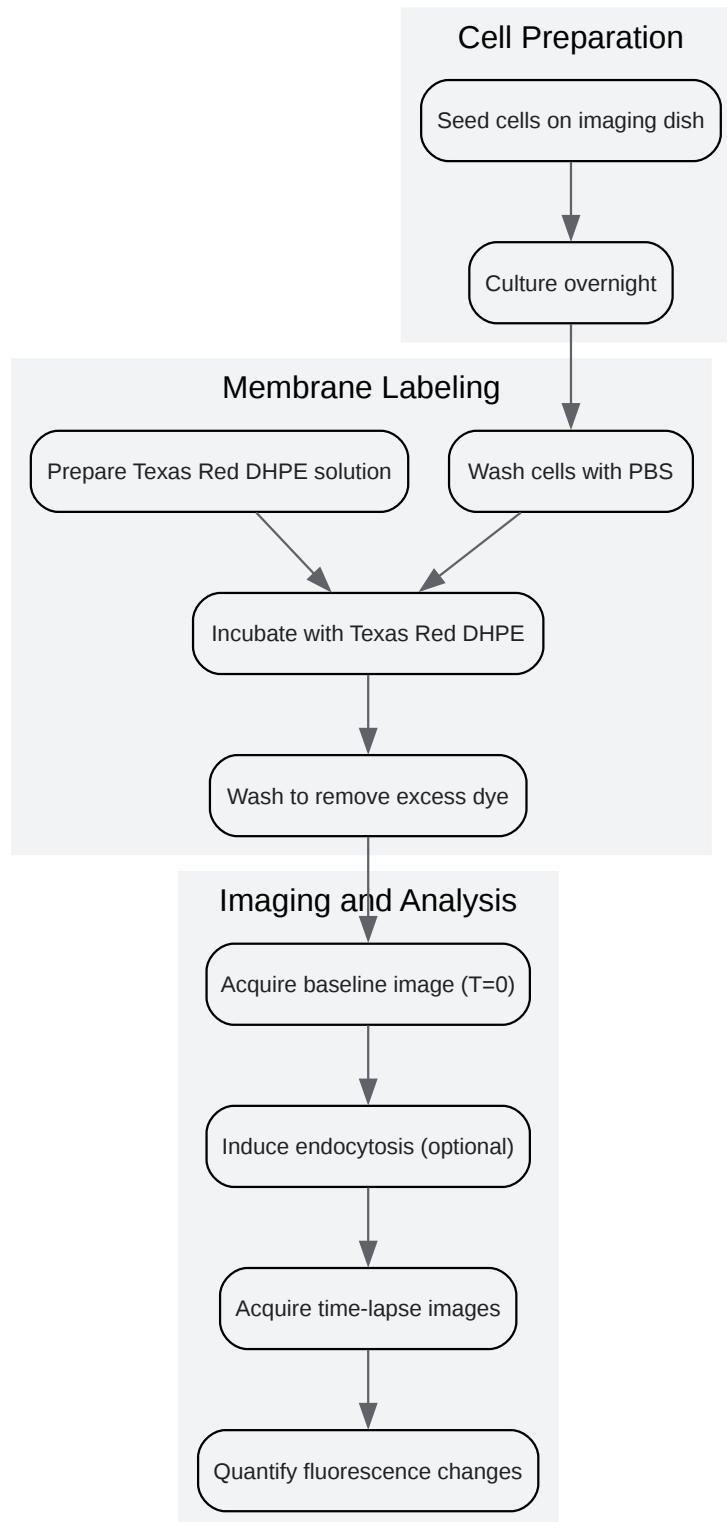
Data Presentation and Analysis

Quantitative analysis of endocytosis can be performed by measuring the change in fluorescence intensity over time.

Quantitative Data Summary

The following table provides a representative example of how to structure quantitative data from a **Texas Red DHPE** endocytosis tracking experiment.

Time (minutes)	Mean Plasma Membrane Fluorescence Intensity (Arbitrary Units)	Number of Internalized Vesicles per Cell	Mean Vesicle Fluorescence Intensity (Arbitrary Units)
0	1500 ± 120	5 ± 2	200 ± 50
5	1250 ± 110	25 ± 5	350 ± 60
10	1000 ± 90	50 ± 8	450 ± 70
15	800 ± 75	70 ± 10	500 ± 75
30	500 ± 60	95 ± 12	520 ± 80
60	300 ± 50	110 ± 15	510 ± 80

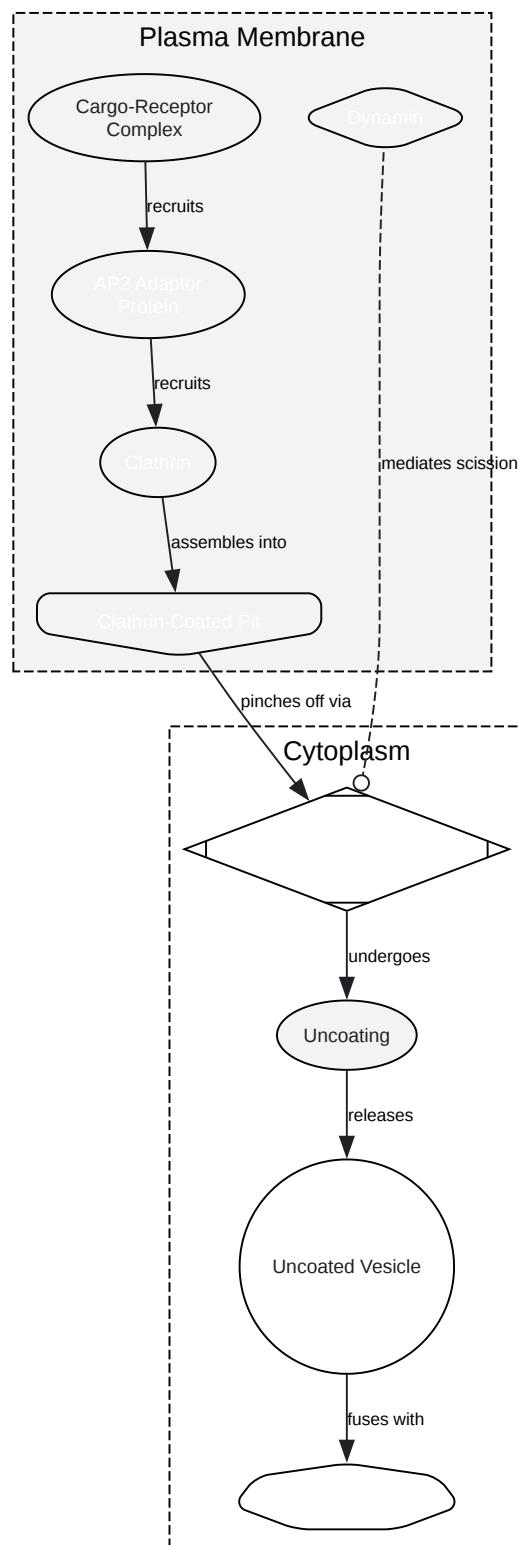

Data are presented as mean ± standard deviation from n=20 cells.

Data Analysis Methods

- Quantification of Plasma Membrane Fluorescence:
 - Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define a region of interest (ROI) around the plasma membrane of individual cells at each time point.
 - Measure the mean fluorescence intensity within the plasma membrane ROI for each cell.
 - Plot the normalized mean fluorescence intensity against time to visualize the rate of endocytosis.
- Quantification of Internalized Vesicles:
 - Use particle analysis functions in image analysis software to identify and count the number of fluorescent vesicles within the cytoplasm of each cell at each time point.
 - Measure the mean fluorescence intensity of the internalized vesicles.
 - Plot the number of vesicles per cell and their mean intensity against time.

Visualization of Endocytosis Workflow and Signaling Pathway Experimental Workflow

Experimental Workflow for Tracking Endocytosis


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for tracking endocytosis using **Texas Red DHPE**.

Clathrin-Mediated Endocytosis Signaling Pathway

Clathrin-mediated endocytosis is a major pathway for the internalization of membrane components.^{[2][3][4]} The following diagram illustrates the key steps and molecular players in this process.

Clathrin-Mediated Endocytosis Pathway

[Click to download full resolution via product page](#)

Caption: A diagram of the key molecular events in clathrin-mediated endocytosis.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Incomplete removal of unbound dye.	Increase the number and duration of washing steps after labeling. Use a lower concentration of Texas Red DHPE.
No or weak plasma membrane staining	Insufficient dye concentration or incubation time.	Increase the concentration of Texas Red DHPE or the incubation time. Ensure the stock solution is properly dissolved.
Rapid photobleaching	High excitation light intensity or long exposure times.	Reduce the laser power/light intensity and exposure time. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.
Cells appear unhealthy or are detaching	Cytotoxicity from the dye or imaging conditions.	Use the lowest effective concentration of Texas Red DHPE. Minimize the duration of the experiment and the exposure to excitation light. Ensure the live-cell imaging chamber is maintaining proper environmental conditions.
No observable endocytosis	Cell type has a low basal rate of endocytosis. The inducing agent is not effective.	Use a positive control for endocytosis (e.g., a cell line known to be highly endocytic). Use an inducing agent known to stimulate endocytosis in the specific cell type.

Conclusion

Texas Red DHPE is a valuable tool for the real-time visualization and quantification of endocytosis in living cells. The protocols and guidelines presented in this application note provide a robust framework for designing and executing experiments to study this fundamental cellular process. By following these detailed methodologies, researchers can obtain reliable and reproducible data to investigate the mechanisms of endocytosis and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [Tracking Endocytosis with Texas Red DHPE: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069224#step-by-step-guide-for-tracking-endocytosis-with-texas-red-dhpe>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com